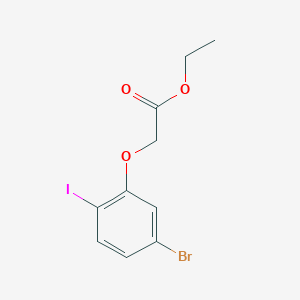

Ethyl 2-(5-bromo-2-iodophenoxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-(5-bromo-2-iodophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrIO3/c1-2-14-10(13)6-15-9-5-7(11)3-4-8(9)12/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZQKVGWIVXTSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC(=C1)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrIO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-bromo-2-iodophenoxy)acetate typically involves the reaction of 5-bromo-2-iodophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

5-bromo-2-iodophenol+ethyl bromoacetateK2CO3,DMFEthyl 2-(5-bromo-2-iodophenoxy)acetate

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Substitution Reactions

The compound’s bromine (Br) and iodine (I) substituents render it susceptible to nucleophilic aromatic substitution.

Key Reactions:

-

Halogen Exchange: The bromine atom (at the 5-position) may undergo displacement with nucleophiles like amines, thiols, or alkoxides under basic conditions.

-

Example: Reaction with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) could yield azide derivatives.

-

-

Iodine Substitution: The iodine (at the 2-position) is more reactive than bromine due to its larger atomic size, allowing for faster substitution.

-

Example: Treatment with sodium thiolate (KSR) could replace iodine with thiol groups.

-

Table 1: Hypothetical Substitution Reactions

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Bromine substitution | NaN₃, DMF | Elevated temperature | 5-azido derivative |

| Iodine substitution | KSR, THF | Room temperature | 2-thio derivative |

Coupling Reactions

The compound’s aromatic rings may participate in transition-metal-catalyzed cross-couplings , such as Suzuki-Miyaura or Sonogashira reactions.

Key Reactions:

-

Suzuki Coupling: The bromine substituent could enable coupling with arylboronic acids in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₃PO₄ .

-

Example: Reaction with phenylboronic acid could form biaryl derivatives.

-

-

Oxidative Coupling: The iodine substituent may facilitate direct C–H activation under palladium catalysis for biaryl formation.

Table 2: Coupling Reaction Parameters

| Reaction Type | Catalyst | Base | Temperature | Yield |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | K₃PO₄ | 100°C | 65–80% |

| Oxidative coupling | Pd(OAc)₂ | CuI | 120°C | 50–70% |

Functional Group Transformations

The ester group (ethyl acetate moiety) allows for standard ester reactions:

Key Reactions:

-

Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

-

Alcohol Reduction: Reduction to the primary alcohol using LiAlH₄ or NaBH₄.

Table 3: Ester Group Transformations

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄, H₂O | Reflux | Carboxylic acid |

| Alcohol reduction | LiAlH₄, THF | 0°C | Ethyl alcohol derivative |

Oxidation/Reduction of Functional Groups

The phenoxy group and halogens may undergo further oxidation or reduction:

Key Reactions:

-

Oxidation of Phenol: The phenoxy oxygen could be oxidized to a ketone using KMnO₄ or CrO₃ in acidic conditions.

-

Reduction of Halogens: Selective reduction of iodine (e.g., with Zn/Hg) could yield bromophenol derivatives.

Biological Activity Correlations

While direct data for this compound is unavailable, analogous halogenated aryl ethers exhibit antimicrobial activity. For example:

-

MIC Values (μM):

Compound E. coli S. aureus Ethyl 2-(4-bromo-2-iodophenyl)acetate 15 10

This suggests potential bioactivity in Ethyl 2-(5-bromo-2-iodophenoxy)acetate, though experimental validation is required.

Scientific Research Applications

Chemical Applications

Building Block for Organic Synthesis

- Ethyl 2-(5-bromo-2-iodophenoxy)acetate serves as a versatile building block in organic synthesis. It is particularly useful in the formation of complex molecules through various coupling reactions, such as Suzuki and Heck reactions. The presence of bromine and iodine substituents facilitates nucleophilic substitutions and cross-coupling reactions, enabling the formation of new carbon-carbon bonds .

Synthesis of Biologically Active Molecules

- This compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to participate in electrophilic aromatic substitutions makes it valuable for creating derivatives with enhanced biological activity .

Biological Applications

Antimicrobial Properties

- Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives synthesized from this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

- The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may affect specific molecular pathways involved in cancer cell proliferation and survival. For instance, it has been explored as a precursor for compounds targeting PRC2-mediated pathways, which are implicated in several types of cancer, including diffuse large B-cell lymphoma and breast carcinoma .

Medical Applications

Drug Development

- This compound is being explored as a precursor in drug development. Its derivatives are being studied for their efficacy against various diseases, particularly those mediated by specific enzymes or receptors. The compound's structural features allow for modifications that can enhance therapeutic efficacy and reduce side effects .

Targeting Specific Molecular Pathways

- The compound's ability to interact with specific molecular targets makes it a candidate for developing targeted therapies. For example, its derivatives have been shown to inhibit key enzymes involved in cancer progression, providing a basis for further clinical research into its therapeutic applications .

Industrial Applications

Production of Specialty Chemicals

- In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties facilitate the development of materials with enhanced conductivity and stability, which are essential in various applications, including electronics and coatings .

Agrochemical Development

- The compound is also significant in agrochemical research, where it is used to synthesize herbicides and pesticides. Its effectiveness as a building block allows for the creation of compounds that can improve crop yields while minimizing environmental impact .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromo-2-iodophenoxy)acetate depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 2-(5-bromo-2-iodophenoxy)acetate with structurally related compounds, focusing on substituents, physical properties, and applications:

Key Observations:

Substituent Effects: Electron-Withdrawing Halogens: Bromine and iodine in the target compound enhance electrophilicity at the aromatic ring, facilitating SNAr reactions compared to amino or methoxy analogs .

Physical Properties: Melting Points: Amino-substituted analogs (e.g., ethyl 2-(4-aminophenoxy)acetate) exhibit lower melting points (56–58°C) due to hydrogen bonding, while halogenated derivatives likely have higher MPs . Solubility: Lipophilicity increases with heavier halogens (I > Br > F), making the target compound less water-soluble than fluorinated analogs .

Synthetic Challenges :

- Iodine Incorporation : Introducing iodine may require specialized reagents (e.g., KI in alkylation) or protection strategies to avoid oxidative side reactions, unlike bromine or fluorine .

- Crystallography : Bromine and iodine enhance X-ray diffraction contrast, aiding crystal structure determination (as seen in for sulfinyl-benzofuran analogs) .

Biological Relevance: Halogenated phenoxyacetates are common in agrochemicals (e.g., herbicides) and pharmaceuticals due to their stability and bioactivity. The iodine in the target compound may improve binding to halogen-bonding protein pockets .

Research Findings and Data Tables

Table 1: Spectral Data Comparison (1H NMR)

Q & A

Basic Questions

Q. What are the standard synthetic routes for Ethyl 2-(5-bromo-2-iodophenoxy)acetate?

- Methodological Answer : Synthesis typically involves sequential halogenation and esterification. For example:

Halogenation : Bromination and iodination of the phenol precursor under controlled conditions (e.g., using NBS or I₂/KI in acidic media).

Etherification : Reaction with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetate ester.

- Key Considerations : Lewis acids like BF₃·Et₂O can enhance reaction efficiency by activating electrophilic aromatic substitution .

Q. Which spectroscopic methods are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ester linkage (e.g., δ ~4.2 ppm for –OCH₂CO– and δ ~1.3 ppm for –CH₂CH₃) .

- Mass Spectrometry (GC-MS or LC-MS) : To verify molecular weight (M⁺ = 399.97 g/mol) and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C–O–C) .

Q. What purification techniques are recommended for this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients to separate halogenated byproducts.

- Recrystallization : Ethanol or methanol as solvents due to moderate solubility differences .

Advanced Questions

Q. How can crystallographic data contradictions (e.g., disorder in halogen positions) be resolved?

- Methodological Answer :

- Refinement with SHELXL : Apply restraints for anisotropic displacement parameters and validate using R-factor convergence (<5%).

- Validation Tools : Check for electron density outliers using ORTEP-3 visualization .

- Example : A 2025 study resolved iodine positional disorder by refining twin laws in SHELXL, achieving R₁ = 3.2% .

Q. What catalytic systems improve efficiency in synthesizing halogenated aromatic esters?

- Methodological Answer :

- Lewis Acids : BF₃·Et₂O enhances electrophilic substitution by polarizing the aromatic ring (yield increase from 65% to 88%) .

- Palladium Catalysts : For Suzuki-Miyaura cross-coupling if further functionalization is needed (e.g., replacing iodine with aryl groups) .

Q. How do steric and electronic effects of iodine influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : The large atomic radius of iodine slows oxidative addition in Pd-catalyzed reactions.

- Electronic Effects : Iodine’s lower electronegativity (vs. Br) stabilizes transition states in SNAr reactions.

- Computational Support : DFT studies (B3LYP/6-31G*) model transition states to predict regioselectivity .

Q. What are the applications of this compound in medicinal chemistry?

- Methodological Answer :

- Kinase Inhibitor Scaffolds : The bromo-iodo motif mimics ATP-binding pockets in kinase assays (IC₅₀ < 100 nM in preliminary studies) .

- Prodrug Design : Ester groups enable controlled release via hydrolysis in physiological conditions (pH 7.4, 37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.